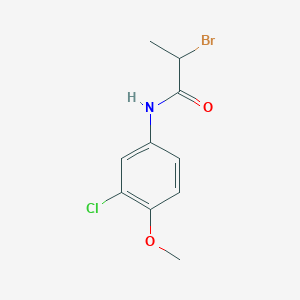

2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide

Description

2-Bromo-N-(3-chloro-4-methoxyphenyl)propanamide is a halogenated amide compound characterized by a propanamide backbone substituted with a bromine atom at the β-carbon and a 3-chloro-4-methoxyphenyl group attached to the amide nitrogen. This compound is synthesized via reactions involving brominated acyl chlorides and substituted anilines, as exemplified in related compounds (e.g., ). Its structural features, including the electron-withdrawing chloro and methoxy substituents on the aromatic ring, influence its physicochemical properties, such as solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name |

2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-6(11)10(14)13-7-3-4-9(15-2)8(12)5-7/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHQRVPOYMQTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide typically involves multiple steps. One common method starts with the acylation of an aromatic compound followed by halogenation. For instance, a Friedel-Crafts acylation can be used to introduce the propanamide group onto the aromatic ring. This is followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amides, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

This compound is widely utilized as an intermediate in the synthesis of more complex organic molecules. It facilitates the formation of various derivatives through substitution reactions, oxidation, reduction, and coupling reactions. These reactions are essential for producing compounds with specific desired properties.

Types of Reactions

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: It can undergo oxidation to yield amides or reduction to form amines.

- Coupling Reactions: Participates in reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Medicinal Chemistry

Pharmacological Properties

Research indicates that 2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide possesses potential pharmacological activities, particularly in antimicrobial and anticancer domains.

Antibacterial Activity

The compound has demonstrated significant antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

This effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes .

Antifungal Activity

The compound also exhibits antifungal properties against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these strains are:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These results suggest interference with fungal cell membrane integrity or metabolic pathways .

Material Science

Development of New Materials

In material science, this compound is explored for its potential in developing new materials with specific properties, such as polymers and coatings. Its unique structure may impart desirable mechanical or thermal characteristics to these materials.

Biological Studies

Biochemical Probes

The interactions of this compound with biological molecules are under investigation, particularly for its potential as a biochemical probe in various biological assays . The presence of halogen atoms enhances its binding affinity to specific molecular targets within microbial cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological activity of this compound:

- A study highlighted its cytotoxic effects against human malignant melanoma cell lines, indicating its potential as a lead compound for anticancer drug development .

- Another research emphasized the structure-activity relationship of simplified bromotyrosine derivatives, demonstrating how modifications can enhance selectivity and efficacy .

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, affecting their function. The methoxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The table below summarizes key structural and crystallographic parameters of 2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide and related compounds:

Key Observations:

Substituent Effects on Bonding: The C=O bond length in 3-chloro-N-(4-methoxyphenyl)propanamide (1.2326 Å) is consistent with typical amide resonance stabilization. Electron-withdrawing groups (e.g., NO2 in ) slightly shorten this bond (1.215–1.224 Å), enhancing resonance.

Hydrogen Bonding and Crystal Packing :

Reactivity Trends :

- Bromine at the β-carbon (as in the target compound) may enhance electrophilicity, facilitating nucleophilic substitution reactions.

- Methoxy and chloro groups on the phenyl ring direct further functionalization (e.g., electrophilic aromatic substitution).

Biological Activity

2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide is a synthetic organic compound notable for its potential biological activities. This compound features a bromine atom, a chloro group, and a methoxy-substituted phenyl moiety, which contribute to its reactivity and interaction with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key features include:

- Bromine (Br) and Chlorine (Cl) : Halogen atoms that enhance the compound's reactivity.

- Methoxy group (OCH₃) : Increases lipophilicity and potential interactions with biological targets.

- Propanamide backbone : Provides structural stability and functionality.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms facilitate halogen bonding with amino acid residues in proteins, potentially altering their function. The methoxy group may engage in hydrogen bonding, further influencing the compound's biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may exert cytotoxic effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The mechanism involves inducing apoptosis or inhibiting cell proliferation through interaction with specific cellular pathways .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various halogenated propanamides, including this compound. The results indicated that the presence of halogens significantly enhanced antibacterial activity compared to non-halogenated analogs. The study reported MIC values that support the compound's potential as a therapeutic agent against resistant bacterial strains .

Investigation of Anticancer Activity

Another research focused on the anticancer activity of methoxy-substituted amides found that this compound displayed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Applications in Research

- Enzyme Inhibition Studies : The compound's ability to bind to enzymes makes it a valuable tool in studying enzyme kinetics and inhibition mechanisms.

- Synthesis Intermediate : It serves as an intermediate in synthesizing more complex organic molecules, facilitating further research in medicinal chemistry.

- Pharmaceutical Development : Ongoing research aims to explore its potential as a lead compound for developing new pharmaceuticals targeting bacterial infections and cancer.

Q & A

Q. What strategies resolve ambiguous electron density during X-ray refinement?

- Answer : Ambiguities in electron density maps (e.g., disordered solvent) are addressed by: (i) Applying SHELXD for dual-space recycling in structure solution. (ii) Using PLATON to analyze voids and validate hydrogen bond networks. (iii) Incorporating high-resolution (<1.0 Å) data to reduce model bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.